Cdk8-IN-10
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Overview
Description
Cdk8-IN-10 is a chemical compound known for its inhibitory effects on cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk8-IN-10 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize impurities.
Scale-Up: The synthesis is scaled up using industrial reactors and equipment.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cdk8-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce different functional groups to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Cdk8-IN-10 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential to inhibit cyclin-dependent kinase 8, which is implicated in various cancers, including colorectal, breast, and prostate cancers
Transcriptional Regulation: The compound is used to study the role of cyclin-dependent kinase 8 in transcriptional regulation and gene expression.
Drug Development: This compound serves as a lead compound in the development of new therapeutic agents targeting cyclin-dependent kinase 8.
Cell Cycle Studies: Researchers use this compound to investigate the role of cyclin-dependent kinase 8 in cell cycle regulation and its impact on cellular processes.
Mechanism of Action
Cdk8-IN-10 exerts its effects by inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is a key component of the Mediator complex, which regulates transcription by phosphorylating transcription factors and RNA polymerase II . By inhibiting cyclin-dependent kinase 8, this compound disrupts the transcriptional regulation of genes involved in cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Cdk8-IN-9: Another cyclin-dependent kinase 8 inhibitor with a similar core structure but different functional groups.
Cdk8-IN-11: A derivative of Cdk8-IN-10 with enhanced potency and selectivity for cyclin-dependent kinase 8.
Cdk8-IN-12: A structurally related compound with a different mechanism of action.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for cyclin-dependent kinase 8. It has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C25H15ClF3N5O3 |
---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-oxo-6-pyridin-4-ylpyrido[2,3-b][1,5]benzoxazepin-9-yl)urea |
InChI |
InChI=1S/C25H15ClF3N5O3/c26-19-5-3-14(12-18(19)25(27,28)29)32-24(36)33-15-4-6-20-21(13-15)37-22-17(2-1-9-31-22)23(35)34(20)16-7-10-30-11-8-16/h1-13H,(H2,32,33,36) |
InChI Key |
NQHGDUGVQSAKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C=CC(=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)N(C2=O)C5=CC=NC=C5 |
Origin of Product |
United States |
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